4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Catalog No.
S877362
CAS No.
1421601-42-4
M.F
C7H12ClF2N
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydroch...

CAS Number

1421601-42-4

Product Name

4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

IUPAC Name

4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-3-10-4-6(5)7;/h5-6,10H,1-4H2;1H

InChI Key

XGFLSKFCOYEEAH-UHFFFAOYSA-N

SMILES

C1CC(C2C1CNC2)(F)F.Cl

Canonical SMILES

C1CC(C2C1CNC2)(F)F.Cl

4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic compound characterized by its unique structure, which consists of a five-membered cyclopentane ring fused to a four-membered pyrrole ring. The pyrrole ring features two fluorine atoms at the 4th position and is associated with a hydrochloride salt, indicating the presence of hydrogen chloride (HCl) in its molecular structure. The compound has a molecular formula of C7H12ClF2N and a molecular weight of approximately 183.63 g/mol .

, particularly in fluorination processes. It has been noted for its role in the fluorination of 3,5-diarylpyrazole substrates using Selectfluor™ in acetonitrile, showcasing its utility in synthetic organic chemistry. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it valuable for further chemical transformations.

Research into the biological activity of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is limited but suggests potential applications in drug development and bioimaging. Compounds with similar bicyclic structures have been linked to various biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may also contribute to enhanced biocompatibility and photostability in biological applications.

Synthesis of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride can be achieved through several methods, including:

  • Fluorination Reactions: Utilizing Selectfluor™ for selective fluorination.
  • Cyclization Techniques: Employing cyclization methods that involve precursor compounds leading to the formation of the bicyclic structure.

These methods are often adapted based on desired yields and purity levels .

The compound finds its applications primarily in:

  • Synthetic Organic Chemistry: As an intermediate or reagent in various chemical syntheses.
  • Fluorophores: Its properties make it suitable for use as a fluorophore in bioimaging and chemosensing applications, contributing to advancements in understanding biological processes.
  • Pharmaceutical Research: Potentially useful in drug discovery due to its unique structural features.

Several compounds share structural similarities with 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole1251008-46-4Similar bicyclic structure without hydrochloride
(3aR,6aS)-4,4-Difluoro-octahydrocyclopenta[c]pyrrole2137762-21-9Different stereochemistry affecting biological activity
(3ar,6as)-Rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride1251007-27-8Contains an additional fluorine atom enhancing reactivity

These compounds illustrate variations in structure and functional groups that may influence their chemical behavior and biological activity. The unique combination of fluorine substitution and bicyclic architecture in 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride distinguishes it from these related compounds, potentially granting it unique properties for specific applications .

Dates

Modify: 2023-08-16

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